Methyl 4-(2-amino-4-fluorophenoxy)benzoate
Description
Methyl 4-(2-amino-4-fluorophenoxy)benzoate is a benzoic acid derivative featuring a methyl ester group, a phenoxy linker substituted with an amino group at the ortho position and a fluorine atom at the para position.
Properties
IUPAC Name |
methyl 4-(2-amino-4-fluorophenoxy)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO3/c1-18-14(17)9-2-5-11(6-3-9)19-13-7-4-10(15)8-12(13)16/h2-8H,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZODDNCJKQQPLQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC2=C(C=C(C=C2)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl 4-(2-amino-4-fluorophenoxy)benzoate typically involves the reaction of 4-fluoro-2-nitrophenol with methyl 4-hydroxybenzoate in the presence of a base, followed by reduction of the nitro group to an amino group . The reaction conditions often include the use of solvents such as dimethylformamide or tetrahydrofuran, and catalysts like palladium on carbon for the reduction step . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production with considerations for cost, yield, and purity.
Chemical Reactions Analysis
Methyl 4-(2-amino-4-fluorophenoxy)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The nitro group in the precursor can be reduced to an amino group using hydrogenation or other reducing agents like sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or dimethyl sulfoxide . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 4-(2-amino-4-fluorophenoxy)benzoate is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: It is used in biochemical assays and as a probe to study enzyme activities and protein interactions.
Medicine: Research involving this compound may focus on its potential therapeutic effects or its role as a precursor in drug development.
Industry: It is used in the development of new materials and in the study of material properties.
Mechanism of Action
The mechanism of action of Methyl 4-(2-amino-4-fluorophenoxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and fluorophenoxy groups play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor activities, or interference with cellular signaling pathways .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Methyl 4-((4-aminophenoxy)methyl)benzoate (21)
- Structure: Contains a para-aminophenoxy group linked via a methylene bridge to the benzoate ester.
- Key Differences: The amino group is at the para position of the phenoxy ring, unlike the ortho-amino and para-fluoro substitution in the target compound.
Methyl (S)-4-(2-(3-(2-fluorophenyl)ureido)-2-phenylacetamido)benzoate (4d)
- Structure : Features a fluorophenyl ureido group and a phenylacetamido side chain attached to the benzoate core.
- Key Differences: The fluorine is part of a ureido side chain rather than directly on the phenoxy ring. This compound’s ESI–MS data (m/z 439.2 [M+H]+) suggest a higher molecular weight compared to the target compound .
Methyl 4-(3-formylphenoxy)benzoate (C)
- Structure: Includes a formyl group at the meta position of the phenoxy ring.
- Key Differences: The formyl group introduces strong electron-withdrawing effects, contrasting with the electron-donating amino group in the target compound. This alters reactivity in nucleophilic substitution reactions .
Ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate
- Structure : Contains a sulfonamide group and a para-fluorophenyl substituent.
- Key Differences: The ethyl ester (vs.
Physicochemical Properties
Table 1: Comparative Physicochemical Data
Biological Activity
Methyl 4-(2-amino-4-fluorophenoxy)benzoate is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, potential therapeutic applications, and relevant research findings, supported by data tables and case studies.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It can bind to active sites or allosteric sites on proteins, modulating their activity and influencing biochemical pathways. Common targets include:
- Kinases : Involved in cellular signaling.
- Phosphatases : Regulate various cellular processes.
- Receptors : Affect cellular responses to external signals.
Antibacterial Activity
Recent studies have demonstrated the antibacterial properties of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 10 |
| Staphylococcus aureus | 5 |
| Bacillus subtilis | 15 |
These results suggest that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria.
Antifungal Activity
In addition to antibacterial effects, this compound has shown antifungal properties. The following table summarizes the antifungal activity against selected strains:
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 20 |
| Aspergillus niger | 25 |
These findings indicate that this compound may serve as a potential antifungal agent.
Case Studies
- Study on Enzyme Inhibition : A study investigated the inhibitory effects of this compound on specific kinases involved in cancer cell proliferation. Results showed a dose-dependent inhibition, highlighting its potential as an anticancer agent.
- Inflammation Reduction : Another case study focused on the compound's ability to reduce inflammation in adipose tissue by modulating macrophage activity. This effect could be beneficial for conditions like obesity and insulin resistance.
Q & A
Q. Basic
- NMR Spectroscopy : ¹H/¹³C NMR in deuterated solvents (DMSO-d₆, CDCl₃) identifies functional groups and substitution patterns.
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight and fragmentation pathways.
- X-ray Crystallography : Single-crystal X-ray diffraction with SHELX software (e.g., SHELXL for refinement) resolves 3D structure. ORTEP-3 visualizes thermal ellipsoids and hydrogen bonding networks .
How do intermolecular hydrogen bonds influence the solid-state structure?
Advanced
Hydrogen bonding motifs (e.g., N–H···O, O–H···F) dictate crystal packing. Graph set analysis (Etter’s method) identifies patterns like R₂²(8) rings. The fluorine atom’s electronegativity enhances H-bond acceptor capacity, while the amino group acts as a donor. Such interactions stabilize polymorphs and influence solubility and melting points. Computational tools (e.g., Mercury CSD) can map these interactions .
How can data discrepancies in crystallographic refinement be resolved?
Advanced
Discrepancies arise from twinning, disorder, or poor data resolution. Strategies include:
- SHELXL : Apply TWIN/BASF commands for twinned data.
- WinGX : Analyze Fourier maps to identify disordered regions.
- Validation Tools : Use PLATON/CHECKCIF to flag geometric outliers. Cross-validate with multiple datasets to refine occupancy parameters .
What strategies mitigate competing side reactions during synthesis?
Q. Advanced
- Protecting Groups : Boc or Fmoc protection of the amine prevents unwanted nucleophilic attacks.
- Catalyst Optimization : Use Pd₂(dba)₃ with Xantphos ligands to enhance coupling efficiency.
- Reaction Monitoring : TLC/HPLC tracks intermediate formation. Quench side reactions (e.g., hydrolysis) with anhydrous MgSO₄ .
What purification techniques yield high-purity product?
Q. Basic
- Column Chromatography : Silica gel with gradient elution (hexane → ethyl acetate) removes unreacted starting materials.
- Recrystallization : Use ethanol/water (7:3 v/v) for high-purity crystals. Centrifugal partition chromatography (CPC) is effective for polar byproducts .
How does the fluorine substituent impact electronic properties and reactivity?
Advanced
The fluorine atom’s electron-withdrawing effect activates the aromatic ring for electrophilic substitution at the meta position. It enhances intermolecular interactions (e.g., C–F···H–N) in crystal lattices, affecting melting points and solubility. DFT calculations (e.g., Gaussian 16) can model charge distribution and frontier molecular orbitals to predict reactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
